Pyridine, 2,6-bis[(diphenylphosphino)methyl]-

Catalog No.
S3345169
CAS No.
73892-45-2
M.F
C31H27NP2
M. Wt
475.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine, 2,6-bis[(diphenylphosphino)methyl]-

CAS Number

73892-45-2

Product Name

Pyridine, 2,6-bis[(diphenylphosphino)methyl]-

IUPAC Name

[6-(diphenylphosphanylmethyl)pyridin-2-yl]methyl-diphenylphosphane

Molecular Formula

C31H27NP2

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C31H27NP2/c1-5-16-28(17-6-1)33(29-18-7-2-8-19-29)24-26-14-13-15-27(32-26)25-34(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2

InChI Key

DTLGEJJDCXCJPC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CC2=NC(=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)P(CC2=NC(=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Catalysis in Organic Synthesis

One key application of dppm-pyridine is as a ligand in palladium-catalyzed C-N coupling reactions []. These reactions are essential for synthesizing various aryl halides (compounds with an aromatic ring bonded to a halogen) from anilines (organic compounds containing an amine group) and other amines. Dppm-pyridine enhances the efficiency of these reactions, allowing for high yields of the desired product while minimizing the amount of palladium catalyst needed [].

Photophysical Study in Coordination Chemistry

Dppm-pyridine plays a role in synthesizing copper iodide complexes with P^N or P^N^P ligand configurations (where P represents a phosphorus atom and N represents a nitrogen atom) []. These complexes exhibit interesting photoluminescent properties, meaning they emit light upon absorbing energy. The emission color can vary from blue to red depending on the complex's structure []. This characteristic makes them potentially useful in material science applications.

Pyridine, 2,6-bis[(diphenylphosphino)methyl]- is an organophosphorus compound characterized by the presence of two diphenylphosphino groups attached to the 2 and 6 positions of a pyridine ring. This compound appears as colorless to pale yellow crystals and has a molecular formula of C₃₁H₂₇N₂P₂, with a CAS number of 73892-45-2 . The unique structure of this compound imparts significant reactivity and coordination capabilities, making it a valuable ligand in coordination chemistry and catalysis.

, including:

  • Oxidation: The phosphine groups can be oxidized to phosphine oxides.
  • Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
  • Substitution: The compound can undergo substitution reactions where the phosphine groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions include phosphine oxides, substituted pyridine derivatives, and various coordination complexes with metals.

Research into the biological activity of Pyridine, 2,6-bis[(diphenylphosphino)methyl]- is ongoing. Its coordination properties are explored in bioinorganic chemistry for developing metal-based drugs and imaging agents. The potential therapeutic applications of this compound are being investigated, particularly in the context of metal-based pharmaceuticals.

The synthesis of Pyridine, 2,6-bis[(diphenylphosphino)methyl]- typically involves:

  • Reaction with Diphenylphosphine: Pyridine derivatives react with diphenylphosphine reagents to form the desired product.
  • Grignard Reagents: A common method uses Grignard reagents where chlorophosphines react with organomagnesium compounds.

Industrial production often employs large-scale reactions optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.

Pyridine, 2,6-bis[(diphenylphosphino)methyl]- has a wide range of applications:

  • Coordination Chemistry: Used as a ligand to form stable complexes with transition metals.
  • Bioinorganic Chemistry: Explored for developing metal-based drugs and imaging agents.
  • Polymer Production: Employed in creating materials with enhanced thermal stability and hydrophobicity.
  • Catalysis: Acts as a catalyst in various chemical transformations due to its ability to form stable metal-ligand complexes .

Studies on the interactions of Pyridine, 2,6-bis[(diphenylphosphino)methyl]- focus on its coordination behavior with different metal centers. The phosphorus atoms donate electron pairs to metal ions, facilitating the formation of stable complexes that can enhance reaction rates and selectivity in catalytic processes. Understanding these interactions is crucial for optimizing its use in catalysis and drug development.

Pyridine, 2,6-bis[(diphenylphosphino)methyl]- is similar to several other compounds with diphosphine ligands. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
2,6-Bis(diphenylphosphino)pyridineBis(diphenylphosphino) ligandLacks methyl groups; used extensively in catalysis
2,6-Bis(di-tert-butylphosphinomethyl)pyridineBis(di-tert-butylphosphino) ligandEnhanced steric hindrance; alters reactivity
2-(diphenylphosphino)pyridineMonodentate ligandFewer coordination sites; less complex than dppp

The uniqueness of Pyridine, 2,6-bis[(diphenylphosphino)methyl]- lies in its dual phosphine substituents that provide enhanced reactivity and stability when forming metal complexes compared to other similar compounds. Its specific arrangement allows it to participate effectively in diverse

XLogP3

6.2

Wikipedia

Pyridine, 2,6-bis[(diphenylphosphino)methyl]-

Dates

Modify: 2023-07-26

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